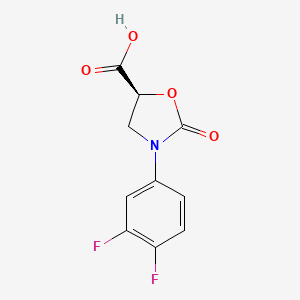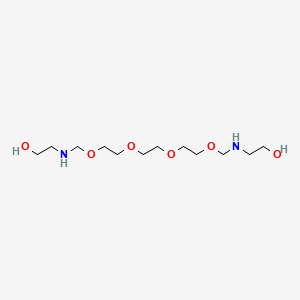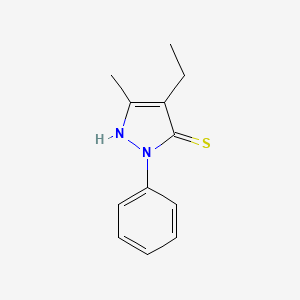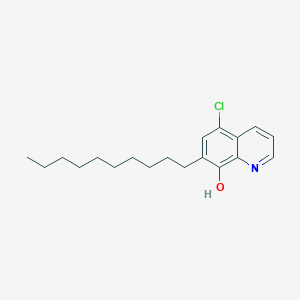
5-Chloro-7-decylquinolin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-decylquinolin-8-OL is a quinoline derivative known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-decylquinolin-8-OL typically involves the chlorination of quinolin-8-OL. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where quinolin-8-OL is treated with chlorinating agents in large reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-decylquinolin-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
5-Chloro-7-decylquinolin-8-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of materials with specific electronic and photophysical properties, such as sensors and optical materials
Mécanisme D'action
The mechanism of action of 5-Chloro-7-decylquinolin-8-OL involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metal ion behavior in biological and environmental systems. Additionally, its unique electronic properties allow it to interact with various enzymes and proteins, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloroquinolin-8-OL: Another chlorinated quinoline derivative with similar antimicrobial properties.
5-Chloro-7-iodoquinolin-8-OL: Known for its antibacterial and antifungal properties, used in creams for treating skin infections
Uniqueness
5-Chloro-7-decylquinolin-8-OL stands out due to its specific decyl chain, which can influence its solubility, bioavailability, and interaction with biological membranes. This makes it a valuable compound for studying the effects of hydrophobic chains on the activity and properties of quinoline derivatives .
Propriétés
Numéro CAS |
88559-42-6 |
|---|---|
Formule moléculaire |
C19H26ClNO |
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
5-chloro-7-decylquinolin-8-ol |
InChI |
InChI=1S/C19H26ClNO/c1-2-3-4-5-6-7-8-9-11-15-14-17(20)16-12-10-13-21-18(16)19(15)22/h10,12-14,22H,2-9,11H2,1H3 |
Clé InChI |
SPKGZGHQSSLBBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=C2C=CC=NC2=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


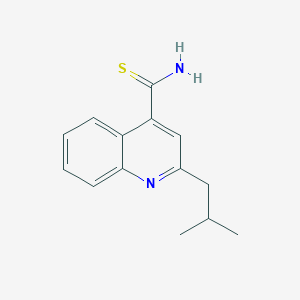

![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
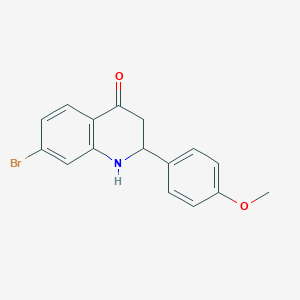
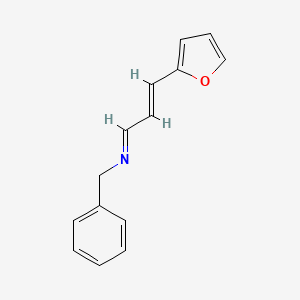
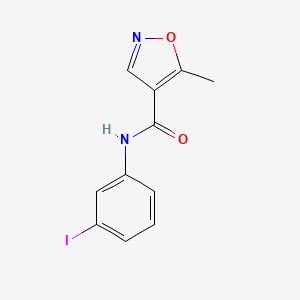
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
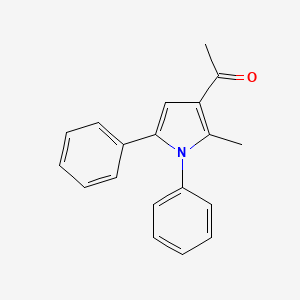

![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)

